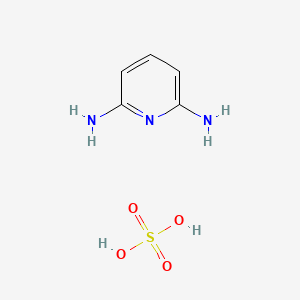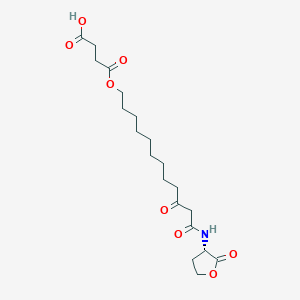![molecular formula C36H39F9O9S3Si3 B1387669 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene CAS No. 847925-63-7](/img/structure/B1387669.png)
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Vue d'ensemble
Description
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene, also known by its alternate name 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene , is a chemical compound with the molecular formula C₃₆H₃₉F₉O₉S₃Si₃ . It exists as a solid and is typically handled under inert gas conditions to prevent reactions with air .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of trifluoromethanesulfonyloxy (OTf) and trimethylsilyl (TMS) groups onto the phenyl rings. While I don’t have the exact synthetic route, it likely proceeds through well-established reactions in organic chemistry. Researchers often use it as an intermediate in organic synthesis and pharmaceutical development .
Molecular Structure Analysis
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene features three phenyl rings connected by a central benzene core. The trifluoromethanesulfonyloxy and trimethylsilyl groups are strategically positioned on the phenyl rings. The compound’s molecular weight is approximately 967.12 g/mol .
Chemical Reactions Analysis
Due to its unique structure, this compound can participate in various chemical reactions. Researchers often explore its reactivity in aryne chemistry, heteroaryne chemistry, and other related fields. It serves as a precursor for benzyne, which is an intermediate in many synthetic pathways .
Physical And Chemical Properties Analysis
- Safety Hazards : The compound poses risks of skin and eye damage. It is corrosive and should be handled with care. Proper protective equipment and precautions are essential when working with it .
Applications De Recherche Scientifique
Synthesis of Polycyclic Aromatic Hydrocarbons
- Facile Synthesis : This compound is used in the facile synthesis of diverse polyaromatic hydrocarbons through the Diels-Alder reaction or palladium-catalyzed hexasilylation, offering a straightforward approach with modest to excellent yields (Ikadai et al., 2005).
Catalyst for Organic Synthesis
- Efficient Catalysis : A related compound, 1,3,5-Tris(hydrogensulfato) benzene, acts as an efficient catalyst in the synthesis of organic compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), providing advantages like excellent yields and ecofriendly reaction conditions (Karimi-Jaberi et al., 2012).
Reactivity in Porous Structures
- Variable Chemical Functionality : Studies on molecular variants of similar compounds have shown nearly invariant porous structures, demonstrating their potential for modifications and applications in different chemical functionalities (Kiang et al., 1999).
Selective Sensing and Capture
- Fluorescent Chemo-Sensor : A derivative of 1,3,5-Tris(phenyl)benzene, specifically designed for selective sensing, shows remarkable fluorescence quenching in the presence of specific acids, indicating its potential in selective detection and sensing applications (Vishnoi et al., 2015).
Crystal Structure Analysis
- Model for Polyphenylene Structures : The crystal structure of a related compound, 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, provides insights into the repeating unit of polyphenylene, which contains 1,3,5-trisubstituted benzene rings. This is important for understanding complex-forming and cross-linking centers in molecular structures (Lindeman et al., 1994).
Conformational Preference
- Conformational Studies : Research on similar compounds has contributed to understanding the conformational preferences of different groups, such as the trimethylsilyl group, which is crucial for designing molecules with specific spatial configurations (Kitching et al., 1983).
Safety And Hazards
Propriétés
IUPAC Name |
[4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39F9O9S3Si3/c1-58(2,3)31-19-22(10-13-28(31)52-55(46,47)34(37,38)39)25-16-26(23-11-14-29(32(20-23)59(4,5)6)53-56(48,49)35(40,41)42)18-27(17-25)24-12-15-30(33(21-24)60(7,8)9)54-57(50,51)36(43,44)45/h10-21H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEUXQBUQGSSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)C4=CC(=C(C=C4)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39F9O9S3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659785 | |
| Record name | [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene | |
CAS RN |
847925-63-7 | |
| Record name | [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)

![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)
![4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1387595.png)



![tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate](/img/structure/B1387604.png)
![4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1387605.png)
![2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387606.png)

